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Compound of Interest

Compound Name: Methanol

Cat. No.: B129727

Introduction

Methanol (CHsOH) is the simplest alcohol and a cornerstone solvent in modern organic
chemistry. Classified as a polar protic solvent, its unique properties—arising from its small size,
polarity, and ability to engage in hydrogen bonding—make it an indispensable tool for a wide
array of chemical transformations, analytical procedures, and industrial processes. This guide
provides an in-depth examination of methanol's role as a solvent, tailored for researchers,
scientists, and professionals in drug development. We will explore its physicochemical
properties, its profound influence on reaction mechanisms, its applications in spectroscopy, and
the critical protocols for its safe handling.

Physicochemical Properties of Methanol

Methanol's utility as a solvent is fundamentally governed by its physical and chemical
characteristics. The presence of a hydroxyl (-OH) group results in a significant dipole moment
and the capacity for hydrogen bonding, defining it as a polar protic solvent. These properties
are summarized in the table below.

Table 1: Physical and Chemical Properties of Methanol
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Property

Value

References

Molecular Formula

CHsOH (or CH40)

Molecular Weight 32.04 g/mol
Appearance Colorless liquid

Odor Faintly sweet, pungent
Boiling Point 64.7 °C (148.5 °F)
Melting Point -97.7 °C (-143.9 °F)
Density 0.7913 g/mL at 20 °C

Dielectric Constant

32.7at 25 °C

Dipole Moment

1.7 D (Debye)

Refractive Index (n2°/D)

1.329

Surface Tension

22.55 dyn/cm at 20 °C

Viscosity

0.59cP at 20 °C

Flash Point

11 °C (52 °F)

Autoignition Temperature

455 °C (851 °F)

UV Cutoff

~205 nm

Solubility in Water

Miscible in all proportions

The high dielectric constant and dipole moment enable methanol to effectively solvate ions
and polar molecules. Its ability to act as both a hydrogen bond donor and acceptor facilitates
the dissolution of a wide range of substances.

Solubility Characteristics

The adage "like dissolves like" is a fundamental principle in predicting solubility, and methanol
IS a prime exemplar of this concept.[1] Its polar -OH group and short nonpolar methyl group
give it a balanced character, allowing it to dissolve a wide variety of solutes.
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e Polar and lonic Compounds: Due to its high polarity and ability to form hydrogen bonds,
methanol is an excellent solvent for other polar organic molecules such as smaller alcohols,
carboxylic acids, amines, and sugars.[2] It can also dissolve many inorganic salts by

solvating the cations and anions.

e Nonpolar Compounds: While less effective than nonpolar solvents, methanol can dissolve
nonpolar compounds to a limited extent, particularly those with lower molecular weights. Its
solubility power for nonpolar substances is greater than that of water due to the presence of

the methyl group.[1]

Table 2: Solubility of Representative Organic Compound Classes in Methanol
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Compound Class

Representative
Example

Solubility in .
Rationale
Methanol

Alkanes

Hexane

Primarily nonpolar;
Low weak van der Waals

interactions.

Alkenes

1-Hexene

Slightly more
Low to Moderate polarizable than

alkanes.

Alcohols

Ethanol

Strong hydrogen
Miscible bonding between

solute and solvent.[2]

Aldehydes & Ketones

Acetone

Polar C=0 group
o allows for strong
Miscible _ _
dipole-dipole

interactions.

Carboxylic Acids

Acetic Acid

Excellent hydrogen
Miscible bond donor and

acceptor capabilities.

Esters

Ethyl Acetate

Polar ester group
High interacts well with

methanol.

Ethers

Diethyl Ether

Oxygen atom can act
High as a hydrogen bond

acceptor.

Aromatic

Hydrocarbons

Toluene

Soluble due to London

dispersion forces, but
Moderate

lacks strong polar

interactions.

Alkyl Halides

Chloroform

Polar C-X bond leads
High to favorable dipole-

dipole interactions.
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Role in Organic Reaction Mechanisms

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction.
As a polar protic solvent, methanol plays a distinct and often decisive role in nucleophilic
substitution (Snl, Sn2) and elimination (E1, E2) reactions.

Snl (Substitution Nucleophilic Unimolecular) Reactions

Methanol is an ideal solvent for Sn1 reactions. The mechanism proceeds through a
carbocation intermediate, and methanol's properties are perfectly suited to stabilize this high-
energy species.

» Stabilization of the Carbocation: The lone pairs on the oxygen atom of methanol can solvate
the positively charged carbocation, delocalizing the charge and lowering the activation
energy of the rate-determining step.[3][4]

 Stabilization of the Leaving Group: Through hydrogen bonding, methanol effectively
solvates the departing leaving group (typically a halide), further facilitating its departure.[3]

e Solvolysis: Methanol can also act as the nucleophile, a process known as methanolysis. In
these reactions, the solvent molecule directly attacks the carbocation intermediate.[5][6]

Sn2 (Substitution Nucleophilic Bimolecular) Reactions

In contrast to Sn1 reactions, methanol is generally a poor solvent for the Sn2 mechanism.

e Nucleophile Deactivation: The acidic proton of the hydroxyl group in methanol forms a
"cage" of solvent molecules around the nucleophile through strong hydrogen bonds.[4] This
solvation shell sterically hinders the nucleophile and lowers its energy, reducing its reactivity
and slowing the rate of the single-step Sn2 reaction. Polar aprotic solvents, which lack this
hydrogen-bonding capability, are preferred for Sn2 reactions.

E1l (Elimination Unimolecular) Reactions

The E1 mechanism shares the same rate-determining step as the Sn1 reaction—the formation
of a carbocation intermediate. Consequently, E1 reactions are also favored by polar protic
solvents like methanol.
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o Carbocation Stabilization: As with the Sn1 pathway, methanol stabilizes the carbocation
intermediate, promoting its formation.

» Weak Base: Methanol itself is a weak base and can act to remove a proton from a carbon
adjacent to the carbocation in the second step of the mechanism to form the alkene. E1
reactions often compete with Sn1 reactions, with higher temperatures generally favoring
elimination.

E2 (Elimination Bimolecular) Reactions

The E2 mechanism is a concerted, one-step process that requires a strong base to abstract a
proton as the leaving group departs.

o Use of Methoxide: While methanol itself is not a strong enough base to promote E2
reactions efficiently, its conjugate base, the methoxide ion (CHsO™), is a powerful, non-bulky
base. Therefore, E2 reactions are very commonly carried out using a solution of sodium or
potassium methoxide in methanol. In this system, methanol acts as the solvent, while the
methoxide ion is the reactive base.

Visualizing Methanol's Interactions and Roles

The following diagrams, rendered using Graphviz, illustrate the key concepts discussed above.

Caption: Intermolecular hydrogen bonding between methanol molecules.
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tert-Butyl Bromide

(CH3)sC-Br
Slow, RDS
Transition State 1 Methanol (Solvent)
(C-Br bond breaking) CHsOH
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SN1 Reaction: Solvolysis of tert-Butyl Bromide
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Caption: Sn1 mechanism showing methanol as both solvent and nucleophile.
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1
Attack is hindered
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SN2 Inhibition by Methanol
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Caption: Solvation "cage" around a nucleophile hinders Sn2 attack.

Caption: E2 mechanism using methoxide as a strong base in methanol solvent.

Applications in Spectroscopy

Methanol is a widely used solvent for various spectroscopic techniques due to its optical
transparency in relevant regions of the electromagnetic spectrum.

e UV-Vis Spectroscopy: Methanol is an excellent choice for UV-Vis analysis because it
exhibits minimal absorbance above its UV cutoff of approximately 205 nm. This transparency
ensures that the solvent does not interfere with the absorbance spectrum of the analyte,
which for most organic compounds lies above 210 nm.

 NMR Spectroscopy: Deuterated methanol (CDsOD, Methanol-d4) is a common solvent for
Nuclear Magnetic Resonance (NMR) spectroscopy. The protic nature of the solvent is a key
feature; the deuterium on the hydroxyl group can exchange with labile protons (e.g., -OH, -
NHz, -COOH) in the analyte. This exchange causes the signals from these analyte protons to
broaden or disappear, which is a useful diagnostic tool for identifying such functional groups.
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Experimental Protocols
Protocol 1: SN1 Solvolysis of tert-Butyl Chloride

This experiment demonstrates a classic Sn1 reaction where methanol acts as both the solvent
and the nucleophile. The reaction progress can be monitored by the production of HCI, which
can be titrated against a standardized base.

Materials:

tert-Butyl chloride

Anhydrous methanol

Standardized sodium hydroxide solution (e.g., 0.1 M)

Bromothymol blue indicator

Erlenmeyer flasks, burette, stopwatch, constant temperature water bath

Methodology:

Reaction Setup: In a 125 mL Erlenmeyer flask, place 50 mL of anhydrous methanol. Allow
the flask to equilibrate to a constant temperature (e.g., 25 °C) in a water bath.

e Initiation: Add a known amount of tert-butyl chloride (e.g., 1.0 mL) to the methanol, swirl
vigorously to mix, and immediately start the stopwatch. This is t=0.

o Monitoring: At regular intervals (e.g., every 5-10 minutes), withdraw a 5 mL aliquot of the
reaction mixture and transfer it to another flask containing 20 mL of ice-cold water. The cold
water effectively quenches the reaction.

 Titration: Add 2-3 drops of bromothymol blue indicator to the quenched aliquot. Titrate the
generated HCI with the standardized NaOH solution until the yellow-to-blue endpoint is
reached. Record the volume of NaOH used.

o Data Collection: Repeat the quenching and titration process for at least 6-8 time points to
generate a kinetic profile.
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« Infinity Point: Allow a separate sample of the initial reaction mixture to react for at least 10
half-lives (or overnight) to ensure complete reaction. Titrate this "infinity" sample to determine
the total amount of HCI produced.

e Analysis: The rate constant (k) for this first-order reaction can be determined by plotting
In(Veo - Vt) versus time, where Vo is the volume of NaOH for the infinity point and Vt is the
volume at time t. The slope of this line will be -k.

Protocol 2: Preparation of a Sample for UV-Vis
Spectroscopy

This protocol outlines the standard procedure for preparing a solution for analysis by UV-Vis
spectroscopy using methanol.

Materials:

e Spectroscopy-grade methanol

¢ Analyte (compound of interest)

e Volumetric flasks (e.g., 10 mL, 100 mL)
e Analytical balance

e Quartz cuvettes

e UV-Vis Spectrophotometer
Methodology:

e Stock Solution Preparation: Accurately weigh a small amount of the analyte (e.g., 10 mg)
and transfer it quantitatively to a 100 mL volumetric flask.

o Dissolution: Add approximately 70 mL of spectroscopy-grade methanol to the flask. Swirl or
sonicate the flask until the analyte is completely dissolved.

« Dilution to Volume: Carefully add more methanol to the flask until the bottom of the
meniscus reaches the calibration mark. Stopper the flask and invert it several times to
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ensure the solution is homogeneous. This is the stock solution.

Working Solution Preparation: Pipette a specific volume of the stock solution (e.g., 1.0 mL)
into a separate volumetric flask (e.g., 10 mL). Dilute to the mark with spectroscopy-grade
methanol and mix thoroughly. This creates a working solution of a known, lower
concentration suitable for analysis.

Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up
as per the manufacturer's instructions.

Blanking: Fill a quartz cuvette with spectroscopy-grade methanol (the "blank™). Place it in
the spectrophotometer and run a baseline correction or "zero" the instrument across the
desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent
and cuvette.

Sample Measurement: Empty the blank cuvette, rinse it with a small amount of the working
solution, and then fill it with the working solution. Place the cuvette in the sample holder and
record the absorbance spectrum. The resulting spectrum will show the absorbance of the
analyte only.
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Caption: A typical experimental workflow in synthetic organic chemistry.
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Safety and Handling

Methanol is both flammable and highly toxic, necessitating strict adherence to safety protocols.
Hazards:

» Flammability: Methanol is a flammable liquid with a low flash point. Its vapors can form
explosive mixtures with air and may travel to an ignition source. It burns with a pale blue
flame that can be difficult to see in daylight.

o Toxicity: Methanol is toxic by ingestion, inhalation, and skin absorption. Ingestion can lead to
metabolic acidosis, blindness due to optic nerve damage, and can be fatal. Chronic
exposure can cause damage to the central nervous system and liver.

Table 3: Safety and Handling Protocols for Methanol
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Protocol

Description

Engineering Controls

Always handle methanol in a well-ventilated
chemical fume hood to minimize inhalation of
vapors. Use explosion-proof equipment and
ensure all containers and transfer lines are

properly grounded to prevent static discharge.

Personal Protective Equipment (PPE)

Wear appropriate PPE at all times: - Eye
Protection: Chemical splash goggles or a face
shield. - Hand Protection: Nitrile or butyl rubber
gloves. Check manufacturer's compatibility data.
- Body Protection: A flame-resistant lab coat,

long pants, and closed-toe shoes.

Handling

Keep containers tightly closed when not in use.
Avoid contact with skin, eyes, and clothing.
Keep away from heat, sparks, open flames, and
other ignition sources. Do not smoke in areas

where methanol is handled.

Storage

Store in a designated flammable liquids cabinet,
away from oxidizing agents, strong acids, and
direct sunlight. Ensure the storage area is cool,

dry, and well-ventilated.

Spills

In case of a small spill, absorb with an inert
material (e.g., sand, vermiculite), and place in a
sealed container for disposal. For large spills,
evacuate the area and contact emergency

services.

Disposal

Dispose of methanol waste in a properly labeled
hazardous waste container. Follow all local,
state, and federal regulations for chemical waste

disposal. Do not pour down the drain.

First Aid

Inhalation: Move to fresh air immediately. Seek
medical attention. Skin Contact: Remove
contaminated clothing and flush skin with plenty

of water for at least 15 minutes. Eye Contact:
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Immediately flush eyes with water for at least 15
minutes. Ingestion: Do NOT induce vomiting.

Seek immediate medical attention.

By understanding its properties and adhering to safe practices, researchers can effectively and
safely leverage methanol as a powerful solvent in the advancement of organic chemistry and
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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